molecular formula C7H6F3NO B12616065 (1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 918452-37-6

(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B12616065
CAS No.: 918452-37-6
M. Wt: 177.12 g/mol
InChI Key: UZCSYKLVSYOLND-UCORVYFPSA-N
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Description

(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[221]hept-5-en-3-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to its bicyclic structure and the presence of both an azabicyclo framework and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

918452-37-6

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

(1S,4R)-6-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-3-2-5(4)11-6(3)12/h1,3,5H,2H2,(H,11,12)/t3-,5-/m0/s1

InChI Key

UZCSYKLVSYOLND-UCORVYFPSA-N

Isomeric SMILES

C1[C@@H]2C=C([C@H]1NC2=O)C(F)(F)F

Canonical SMILES

C1C2C=C(C1NC2=O)C(F)(F)F

Origin of Product

United States

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